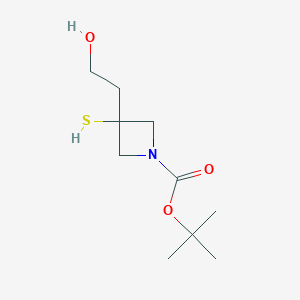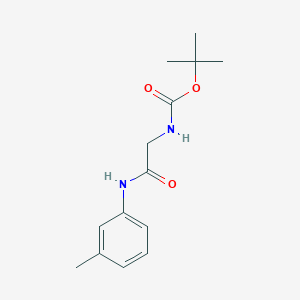![molecular formula C24H21N5O2 B2588759 N-(2-(1H-Indol-3-yl)ethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamid CAS No. 921880-56-0](/img/structure/B2588759.png)
N-(2-(1H-Indol-3-yl)ethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1H-indol-3-yl)ethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C24H21N5O2 and its molecular weight is 411.465. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1H-indol-3-yl)ethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1H-indol-3-yl)ethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatorische Eigenschaften
Die strukturellen Merkmale der Verbindung deuten auf eine potenzielle entzündungshemmende Wirkung hin. Ihre Ähnlichkeit mit Naproxen, einem nichtsteroidalen Antirheumatikum (NSAR), ist faszinierend. Naproxen hemmt sowohl Cyclooxygenase (COX)-Isoenzyme (COX-1 und COX-2), was zu analgetischen und entzündungshemmenden Wirkungen führt . Die Untersuchung, ob diese Verbindung ähnliche Eigenschaften aufweist, könnte wertvoll sein.
Antivirale Aktivität
Angesichts des anhaltenden Interesses an antiviralen Wirkstoffen lohnt es sich zu untersuchen, ob diese Verbindung antivirale Wirkungen hat. Naproxen wurde in Kombination mit anderen Medikamenten zur Behandlung von Influenza A (H3N2)-Infektionen untersucht, und seine entzündungshemmende Wirkung könnte dazu beitragen, die schwere respiratorische Mortalität im Zusammenhang mit COVID-19 zu reduzieren .
Hemmung der Tubulin-Polymerisation
Mechanistische Studien haben gezeigt, dass bestimmte Derivate dieser Verbindung Zell-Apoptose induzieren, Zellen in der G2/M-Phase arretieren und die Tubulin-Polymerisation hemmen. Die Untersuchung seines Potenzials als Hemmer der Tubulin-Polymerisation könnte vielversprechend sein .
Neuromodulation und Verhalten
Tryptamin, ein Metabolit von Tryptophan, teilt strukturelle Merkmale mit dieser Verbindung. Tryptamin-Derivate spielen eine grundlegende Rolle im zentralen Nervensystem und beeinflussen Prozesse wie Schlaf, Kognition, Gedächtnis und Verhalten. Die Erforschung, ob diese Verbindung neuromodulatorische Pfade moduliert, könnte faszinierend sein .
Krebsforschung
Indol-Derivate, einschließlich Tryptamin-verwandter Verbindungen, haben aufgrund ihres Potenzials in der Krebsbehandlung Aufmerksamkeit erregt. Die Untersuchung, ob diese Verbindung krebshemmende Eigenschaften aufweist, könnte sich lohnen .
Mikrobielle Aktivität
Indol-Derivate haben sich gegen Mikroben als vielversprechend erwiesen. Die Erforschung des antimikrobiellen Potenzials dieser Verbindung könnte zu unserem Verständnis ihrer biologischen Wirkungen beitragen .
Wirkmechanismus
Indoles
are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have diverse pharmacological properties . Indole derivatives are involved in the regulation and modulation of multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior .
Eigenschaften
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O2/c1-28-14-19(22-20(15-28)24(31)29(27-22)17-7-3-2-4-8-17)23(30)25-12-11-16-13-26-21-10-6-5-9-18(16)21/h2-10,13-15,26H,11-12H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHOORCFUZIUAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCCC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B2588676.png)
![1-(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2588677.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2588682.png)
![5-[(4-Methoxyphenyl)amino]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2588683.png)
![7,7-Dimethoxyspiro[3.3]heptane-2-carbaldehyde](/img/structure/B2588685.png)
![6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-nitrobenzyl)oxime](/img/structure/B2588687.png)
![3,5-bis(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2588688.png)

![N-[(4-hydroxyoxan-4-yl)methyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2588691.png)

![5-methyl-N-phenyl-7-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2588694.png)
![N-(3-methylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2588695.png)

